N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
Description
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a chloro and fluoro substitution on a tetrahydronaphthalene ring
Properties
IUPAC Name |
N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-2-13(17)16-12-5-3-4-9-10(12)6-8(14)7-11(9)15/h2,6-7,12H,1,3-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRKDLZBIHMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=C1C=C(C=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the halogenation of 1,2,3,4-tetrahydronaphthalene to introduce the chloro and fluoro substituents. This is followed by the formation of the amide linkage through a reaction with prop-2-enamide under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing ones.
Reduction: Reduction reactions can be used to alter the double bonds or to reduce the amide group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry
In chemistry, N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary based on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
Uniqueness
Compared to similar compounds, N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide may exhibit unique properties due to the presence of the prop-2-enamide group
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
